molecular formula C34H30ClF3N6O4S B12412899 eIF4E-IN-3

eIF4E-IN-3

Cat. No.: B12412899
M. Wt: 711.2 g/mol
InChI Key: CZMVRWKBLXVZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

eIF4E-IN-3 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .

Comparison with Similar Compounds

eIF4E-IN-3 is unique in its potent inhibition of eIF4E. Similar compounds include other eIF4E inhibitors, such as Sizofiran, which has shown promise in targeting eIF4E in colorectal cancer . These compounds share the common goal of inhibiting eIF4E activity, but they may differ in their specific mechanisms of action, binding affinities, and therapeutic potentials . The uniqueness of this compound lies in its specific structural configuration and its effectiveness in inhibiting eIF4E-dependent translation .

Conclusion

This compound is a valuable compound in scientific research, particularly in the study of translation initiation and eIF4E-dependent diseases. Its potent inhibition of eIF4E makes it a promising candidate for therapeutic applications, especially in cancer research. The compound’s unique properties and its comparison with similar inhibitors highlight its potential in advancing our understanding of protein synthesis and its regulation.

Properties

Molecular Formula

C34H30ClF3N6O4S

Molecular Weight

711.2 g/mol

IUPAC Name

7-[5-chloro-2-[2-[5-cyano-2-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-oxo-7-(trifluoromethyl)quinazolin-3-yl]ethoxy]phenyl]-5-methylthieno[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C34H30ClF3N6O4S/c1-18-12-22(31-30(40-18)25(17-49-31)33(46)47)21-13-20(35)4-5-28(21)48-11-10-44-19(2)41-27-14-26(34(36,37)38)24(23(15-39)29(27)32(44)45)16-43-8-6-42(3)7-9-43/h4-5,12-14,17H,6-11,16H2,1-3H3,(H,46,47)

InChI Key

CZMVRWKBLXVZEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)C(=CS2)C(=O)O)C3=C(C=CC(=C3)Cl)OCCN4C(=NC5=C(C4=O)C(=C(C(=C5)C(F)(F)F)CN6CCN(CC6)C)C#N)C

Origin of Product

United States

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